Product packaging for 1-Pyrenol, 8-amino-(Cat. No.:CAS No. 1732-31-6)

1-Pyrenol, 8-amino-

Cat. No.: B12658410
CAS No.: 1732-31-6
M. Wt: 233.26 g/mol
InChI Key: RUDARYBURYHGPQ-UHFFFAOYSA-N
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Description

Contextualizing 1-Pyrenol, 8-amino- within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry Research

1-Pyrenol, 8-amino- belongs to the broad class of compounds known as Polycyclic Aromatic Hydrocarbons (PAHs). ontosight.ai PAHs, which consist of fused aromatic rings, are well-known for their presence in fossil fuels and as byproducts of combustion. sigmaaldrich.com Consequently, they are often studied in environmental science as pollutants. ontosight.ai However, the rigid and extended π-systems of PAHs like pyrene (B120774) also make them privileged scaffolds in materials science and supramolecular chemistry. usbio.netchembk.com

The parent compound, pyrene, is a hydrocarbon composed of four fused benzene (B151609) rings. hsppharma.com The introduction of functional groups, such as the hydroxyl and amino moieties in 1-Pyrenol, 8-amino-, fundamentally alters the chemical and electronic properties compared to the parent hydrocarbon. This functionalization shifts the research focus from the environmental aspects of simple PAHs to the advanced applications of their highly tailored derivatives. usbio.netchemblink.com The study of such substituted PAHs is crucial for understanding structure-property relationships and for the development of new functional molecules.

Significance of Functionalized Pyrene Derivatives in Contemporary Chemical Sciences

Pyrene and its derivatives have attracted considerable interest across diverse branches of the chemical sciences, including organic chemistry, chemical biology, and materials science. usbio.netchembk.com The significance of functionalized pyrenes lies in their tunable photophysical and electronic properties, which are highly dependent on the nature and position of the substituents on the aromatic core. usbio.nethspchem.com

The extended π-system of the pyrene core gives rise to strong fluorescence, a property that can be modulated by the addition of electron-donating or electron-withdrawing groups. pharmaffiliates.com This has led to pyrene being dubbed the "fruitfly of photochemists". hspchem.com Researchers have developed numerous synthetic methods, including direct C-H functionalization, to create a wide library of pyrene derivatives. usbio.netrsc.org These compounds serve as versatile building blocks for advanced materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as precursors to metal-organic frameworks (MOFs). chemblink.com In chemical biology, functionalized pyrenes are used to construct systems for binding to nucleic acids and for creating artificial molecular receptors. usbio.net

Overview of Key Research Avenues for 1-Pyrenol, 8-amino-

The specific structure of 1-Pyrenol, 8-amino-, with its hydroxyl and amino groups at the 1- and 8-positions, opens up several key avenues for research. ontosight.ai

Biomedical Research : Like many fluorescent compounds, 1-Pyrenol, 8-amino- is a candidate for use in biomedical research for labeling and tracking biomolecules such as proteins and cellular components. ontosight.ai Its intrinsic fluorescence allows for detection at low concentrations, which is advantageous for sensitive assays. pharmaffiliates.com

Materials Science : The fluorescent properties of 1-Pyrenol, 8-amino- make it a target for the development of novel optical materials. ontosight.ai This includes its potential incorporation into polymers to create fluorescent sensors, optical probes, and components for light-emitting devices. ontosight.aihsppharma.com

Environmental Studies : As a substituted PAH, 1-Pyrenol, 8-amino- can serve as a valuable model compound. ontosight.ai Research into its behavior, detection, and degradation can provide insights into the environmental fate and effects of more complex amino- and hydroxyl-substituted PAHs, which can be metabolites of less functionalized pollutants. ontosight.ai

Synthetic Chemistry : The compound acts as a versatile chemical intermediate. The amino and hydroxyl groups can be further modified, allowing 1-Pyrenol, 8-amino- to be used as a building block for the synthesis of more complex organic molecules and materials with unique photophysical properties. biosynth.com Its synthesis would likely proceed through the reduction of an appropriate nitro-substituted precursor, such as 8-Nitro-1-pyrenol. chembk.combiosynth.com

Chemical Data

Table 1: Properties of 1-Pyrenol, 8-amino-

PropertyValue
Molecular Formula C₁₆H₁₁NO
Molecular Weight 233.27 g/mol
Appearance Data not available
Melting Point Data not available
CAS Number Data not available

Table 2: Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Pyrene C₁₆H₁₀202.25129-00-0
1-Pyrenol (1-Hydroxypyrene) C₁₆H₁₀O218.255315-79-7 usbio.net
8-Nitro-1-pyrenol C₁₆H₉NO₃263.251732-29-2 chembk.com
6-Amino-1-pyrenol C₁₆H₁₁NO233.271732-30-5 biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NO B12658410 1-Pyrenol, 8-amino- CAS No. 1732-31-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1732-31-6

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

8-aminopyren-1-ol

InChI

InChI=1S/C16H11NO/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8,18H,17H2

InChI Key

RUDARYBURYHGPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C(C=C2)O)C=CC4=C(C=CC1=C43)N

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 1 Pyrenol, 8 Amino and Analogues

Established Synthetic Pathways for Pyrenol and Aminopyrene Scaffolds

The synthesis of asymmetrically substituted pyrenes, such as 1-Pyrenol, 8-amino-, requires careful regioselective control due to the inherent reactivity of the pyrene (B120774) core. The 1, 3, 6, and 8 positions are the most susceptible to electrophilic aromatic substitution, making the synthesis of specifically 1,8-disubstituted derivatives a significant challenge that often necessitates multi-step approaches.

Regioselective Substitution Approaches for Pyrene Core Functionalization

Direct functionalization of the pyrene core is a common strategy to introduce substituents at specific positions. Electrophilic substitution reactions, such as nitration and halogenation, are fundamental first steps in many synthetic routes.

A plausible and documented approach to synthesize the precursor for 1-Pyrenol, 8-amino- involves the regioselective nitration of pyrene to yield 1-nitropyrene (B107360). This can be followed by the introduction of a hydroxyl group. A reported method for the synthesis of 1-hydroxy-8-nitropyrene involves the nitration of 1-acetoxypyrene. The synthesis of 1-acetoxypyrene can be achieved by the Baeyer-Villiger oxidation of 1-acetylpyrene, which is obtained through the Friedel-Crafts acylation of pyrene. nih.gov The subsequent reduction of the nitro group to an amine is a well-established chemical transformation. Studies have shown the effective reduction of 1-nitropyrene to 1-aminopyrene (B158619) using various reagents, including rat intestinal bacteria, indicating the feasibility of this conversion. nih.govoup.comasm.orgnih.gov

An alternative strategy for introducing the amino group could involve the use of modern cross-coupling reactions. For instance, if an 8-bromo-1-pyrenol intermediate can be synthesized, a Buchwald-Hartwig amination reaction could be employed to introduce the amino group at the 8-position. acs.org This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds with aryl halides.

Reaction Step Reagents and Conditions Product
Friedel-Crafts AcylationPyrene, Acetyl chloride, AlCl₃1-Acetylpyrene
Baeyer-Villiger Oxidation1-Acetylpyrene, Peroxy acid1-Acetoxypyrene
Nitration1-Acetoxypyrene, Nitrating agent1-Acetoxy-8-nitropyrene
Hydrolysis1-Acetoxy-8-nitropyrene, Acid/Base1-Hydroxy-8-nitropyrene
Reduction1-Hydroxy-8-nitropyrene, Reducing agent1-Pyrenol, 8-amino-

Multi-step Synthetic Sequences for Complex Pyrenol Derivatives

The synthesis of more complex pyrenol derivatives often requires multi-step sequences to achieve the desired substitution pattern and functionality. These sequences may involve the use of protecting groups to control the regioselectivity of subsequent reactions. The synthesis of 1,3,6,8-tetrasubstituted pyrene derivatives with different functional groups has been reported, which could be adapted to produce 1,8-disubstituted compounds.

Advanced Functionalization Techniques for 1-Pyrenol, 8-amino-

The presence of both a hydroxyl and an amino group on the 1-Pyrenol, 8-amino- scaffold provides two reactive sites for further functionalization, allowing for the introduction of a wide range of chemical moieties.

Introduction of Additional Reactive Moieties and Linkers

The amino and hydroxyl groups can be readily modified to introduce additional functionalities. For example, the amino group can be acylated to form amides, while the hydroxyl group can be etherified or esterified. These reactions can be used to attach linkers of varying lengths and compositions, which can then be used to conjugate the pyrenol core to other molecules of interest, such as biomolecules or other chromophores.

Strategies for Chiral Derivatization and Stereoselective Synthesis

The amino group at the 8-position of 1-Pyrenol, 8-amino- serves as a key handle for chiral derivatization. A common strategy for the enantioresolution of amines is their reaction with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated by chromatography. A variety of CDAs are available for the derivatization of primary amines, and the selection of the appropriate agent depends on the specific properties of the analyte and the desired analytical method. nih.gov For aromatic amines, chiral isocyanates or chloroformates are often employed to form stable urea (B33335) or carbamate (B1207046) diastereomers.

While the direct stereoselective synthesis of a chiral 1-Pyrenol, 8-amino- derivative from an achiral precursor is a more complex challenge, it could potentially be achieved through asymmetric synthesis methodologies. This might involve the use of a chiral catalyst in one of the key synthetic steps, such as an asymmetric reduction of a prochiral ketone precursor to a chiral alcohol.

Preparation of Pyrenol-Based Monomers and Polymeric Structures

The bifunctional nature of 1-Pyrenol, 8-amino- makes it an attractive monomer for the synthesis of novel polymers. Both the hydroxyl and amino groups can participate in polymerization reactions, leading to the formation of polyesters, polyamides, polyethers, or polyurethanes, depending on the co-monomer and the polymerization conditions.

Synthesis of Photoresponsive Monomers for Polymer Integration

To incorporate the 1-Pyrenol, 8-amino- moiety into a polymer, it must first be converted into a polymerizable monomer. A common and effective strategy is to introduce a vinyl group, typically through an acrylamide (B121943) or methacrylamide (B166291) linkage, which can then participate in radical polymerization. The synthesis of a methacrylamide monomer from 1-Pyrenol, 8-amino- can be achieved through the reaction of the amino group with methacryloyl chloride.

This proposed synthesis involves the nucleophilic attack of the amino group of 1-Pyrenol, 8-amino- on the electrophilic carbonyl carbon of methacryloyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The hydroxyl group on the pyrene ring is generally less reactive under these conditions than the amino group, allowing for selective N-acylation.

Table 1: Proposed Synthesis of N-(1-hydroxypyren-8-yl)methacrylamide

StepDescriptionReactantsReagents & ConditionsProduct
1N-acylation1-Pyrenol, 8-amino-Methacryloyl chloride, Triethylamine, Anhydrous Tetrahydrofuran (THF), 0°C to room temperatureN-(1-hydroxypyren-8-yl)methacrylamide

Detailed research on analogous systems, such as the synthesis of N-(3,4-dihydroxyphenyethyl) acrylamide, involves the reaction of dopamine (B1211576) hydrochloride with acryloyl chloride, demonstrating the feasibility of this approach for molecules with multiple reactive functional groups. mdpi.com The choice of solvent is crucial to ensure the solubility of the reactants and to prevent side reactions. Anhydrous conditions are necessary to avoid the hydrolysis of the acid chloride. The resulting monomer, N-(1-hydroxypyren-8-yl)methacrylamide, possesses a polymerizable methacrylamide group and retains the photoresponsive pyrene core.

Polymerization Techniques for Pyrenol-Containing Copolymers and Polyphotoacids

Once the photoresponsive monomer is synthesized, it can be incorporated into polymer chains using various polymerization techniques. To achieve well-defined polymer architectures with controlled molecular weights and narrow polydispersity, controlled radical polymerization methods are preferred. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly versatile and widely used technique for the polymerization of a broad range of functional monomers. acs.orgmdpi.comnih.gov

The RAFT polymerization of the pyrenol-containing methacrylamide monomer would typically be carried out in the presence of a comonomer, a RAFT chain transfer agent (CTA), and a radical initiator. The choice of comonomer can be used to tune the properties of the resulting copolymer, such as its solubility and thermoresponsiveness. For example, copolymerization with oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA) can impart hydrophilicity and temperature sensitivity. acs.org

The key components and conditions for a typical RAFT polymerization are outlined below:

Monomers : The synthesized N-(1-hydroxypyren-8-yl)methacrylamide and a suitable comonomer (e.g., OEGMA).

Chain Transfer Agent (CTA) : A crucial component for controlling the polymerization. The choice of CTA depends on the specific monomers being used. For methacrylamides, dithiobenzoates or trithiocarbonates are often effective. acs.orgmdpi.com

Initiator : A source of radicals to initiate the polymerization, such as 4,4′-azobis(4-cyanovaleric acid) (ACVA) or azobisisobutyronitrile (AIBN). acs.orgresearchgate.net

Solvent : A solvent that can dissolve all components of the reaction, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). mdpi.comresearchgate.net

Temperature : The reaction temperature is chosen based on the decomposition rate of the initiator, typically in the range of 60-80°C. mdpi.comnih.gov

The resulting copolymers can be considered polyphotoacids due to the acidic nature of the phenolic hydroxyl group on the pyrene moiety. The photoresponsiveness of these polymers arises from the pyrene unit, which can undergo photochemical reactions upon UV irradiation, leading to changes in the polymer's properties, such as its solubility or conformation. nih.govrsc.org For instance, the photolysis of pyrenylmethyl esters has been shown to convert hydrophobic polymer segments into hydrophilic ones, leading to the disruption of polymer nanoparticles. nih.gov

Table 2: Typical Components for RAFT Polymerization of a Pyrenol-Containing Monomer

ComponentExampleFunction
Photoresponsive MonomerN-(1-hydroxypyren-8-yl)methacrylamideProvides photoresponsiveness and acidity.
ComonomerOligo(ethylene glycol) methyl ether methacrylate (OEGMA)Modifies solubility and introduces thermoresponsiveness.
RAFT Agent (CTA)4-Cyanopentanoic acid dithiobenzoate (CTP)Controls the polymerization to produce well-defined polymers.
Initiator4,4′-Azobis(4-cyanovaleric acid) (ACVA)Initiates the polymerization by generating radicals.
SolventDimethylformamide (DMF)Solubilizes reactants and polymer.

The successful synthesis of these pyrenol-containing copolymers and polyphotoacids opens up possibilities for their application in areas such as controlled release systems, sensors, and photo-patternable materials, where the precise control over polymer properties through an external light stimulus is highly desirable. nih.govrsc.org

Advanced Spectroscopic and Photophysical Investigations of 1 Pyrenol, 8 Amino

Electronic Transitions and Excited-State Phenomena

The photophysical behavior of 1-Pyrenol, 8-amino- is governed by the intricate interplay of its electronic states upon absorption of light. The pyrene (B120774) moiety provides a rigid aromatic core with a unique electronic structure, which is further modulated by the electron-donating amino (-NH2) group and the photoreactive hydroxyl (-OH) group. Understanding these electronic transitions is fundamental to elucidating the subsequent excited-state phenomena such as proton and charge transfer.

Analysis of the ¹Lₐ and ¹Lₑ Electronic States and Their Inversion Characteristics

The electronic absorption spectrum of pyrene-based molecules is characterized by two primary low-energy electronic transitions, designated as the ¹Lₐ and ¹Lₑ states according to Platt’s notation. acs.org These correspond to the first two excited valence singlet states. In the highly symmetric parent pyrene molecule, the ¹Lₑ transition is symmetry-forbidden and appears as a weak, structured band at longer wavelengths, while the ¹Lₐ transition is symmetry-allowed and results in a strong absorption band at shorter wavelengths.

For substituted pyrenols, including 8-amino-1-pyrenol, the introduction of substituents lowers the molecular symmetry, causing these states to mix and making the ¹L⑂ transition more allowed. The relative energy ordering and properties of these two states are highly sensitive to the nature and position of the substituents as well as the solvent environment. researchgate.net

¹Lₑ State: This state is generally characterized by a smaller change in dipole moment upon excitation and is often the lowest energy excited state (S₁) reached upon absorption in nonpolar solvents.

¹Lₐ State: This state typically possesses a more significant charge-transfer character, with a larger dipole moment than the ground state. researchgate.net Its energy is more strongly influenced by solvent polarity and hydrogen bonding interactions.

A critical feature in the photophysics of pyrenol derivatives is the potential for state inversion , where the energetic ordering of the ¹Lₐ and ¹Lₑ states is reversed. In many pyrenol systems, while the ¹L⑂ state may be the lowest energy state accessed via absorption (the Franck-Condon state), the ¹Lₐ state can become stabilized in polar or hydrogen-bonding solvents, dropping below the ¹L⑂ state in the relaxed excited state. researchgate.net This inversion is facilitated by substituents that enhance charge transfer and by solvents that can stabilize a more polar excited state. The presence of the electron-donating amino group at the 8-position in conjunction with the hydroxyl group at the 1-position is expected to impart significant charge-transfer character to the ¹Lₐ state, making it highly susceptible to stabilization by polar solvents. This state inversion is a key precursor to efficient excited-state proton transfer (ESPT). researchgate.net

Excited-State Proton Transfer (ESPT) Mechanisms and Dynamics in Pyrenol-Based Systems

Excited-State Proton Transfer (ESPT) is a fundamental photochemical reaction where a proton is transferred from a photoacid to a nearby acceptor molecule or functional group. chemrxiv.org Upon electronic excitation, the acidity of the hydroxyl group in pyrenol derivatives increases dramatically. For instance, the pKa of 8-hydroxypyrene-1,3,6-trisulfonate (HPTS or Pyranine), a well-studied analog, drops from ~7.4 in the ground state to ~0.4 in the excited state. acs.org This drastic increase in acidity transforms the molecule into a potent photoacid, enabling the rapid transfer of its phenolic proton. acs.org The process involves a four-level photochemical cycle (see diagram below), which leads to a large Stokes shift between absorption and emission, as the emission occurs from the deprotonated (anionic) form. acs.org

Simplified Four-Level ESPT Diagram

Absorption: The acidic form (ROH) absorbs a photon, transitioning to the excited state (ROH*).

ESPT: In the excited state, the proton rapidly dissociates, forming the excited anion (RO⁻*).

Emission: The excited anion relaxes to its ground state (RO⁻) by emitting a photon at a longer wavelength.

Re-protonation: The ground-state anion re-protonates from the solvent, regenerating the initial acidic form (ROH).

In homogeneous aqueous solutions , the ESPT process for pyrenol derivatives is typically mediated by solvent molecules. The proton is transferred from the excited hydroxyl group to a small cluster of adjacent water molecules, which then shuttle it away into the bulk solvent. The dynamics of this process are extremely fast, often occurring on the picosecond timescale, and are influenced by the hydrogen-bonding network of the solvent. nih.gov

In confined environments , such as reverse micelles or intercalated between material layers, the dynamics of ESPT can be significantly altered. nih.govnih.gov The properties of water in these nano-confined spaces differ from bulk water; it is often more structured and less fluid. nih.gov This altered solvent environment can hinder the collective water dynamics required for efficient proton transport. nih.govornl.gov Studies on related systems have shown that the reduced fluidity of confined water slows down the proton-transfer processes. nih.gov The rate of proton transfer can therefore serve as a sensitive probe for the local dynamics and properties of the confining environment.

Substituents on the pyrene ring play a crucial role in modulating ESPT dynamics by altering the electronic distribution and, consequently, the photoacidity of the molecule. nih.gov

Electron-donating groups , such as the amino group (-NH₂) in 8-amino-1-pyrenol, increase the electron density on the aromatic ring. This enhancement of electron density, particularly upon photoexcitation, facilitates the partial charge transfer from the oxygen atom of the hydroxyl group to the ring system. acs.org This charge redistribution further weakens the O-H bond in the excited state, thereby increasing the driving force for proton dissociation and enhancing the rate of ESPT.

Electron-withdrawing groups , like the sulfonate groups in HPTS, also influence photoacidity and solubility. While they make the molecule highly water-soluble, their primary electronic effect is to stabilize the anionic form, which also favors the ESPT process. researchgate.net

The local environment, particularly the polarity and hydrogen-bonding capability of the solvent, is paramount. Polar, protic solvents like water are highly effective at solvating the departing proton and the resulting anion, thereby facilitating rapid ESPT. In aprotic solvents, the ESPT process is often suppressed or occurs via different mechanisms, such as intramolecular transfer if a suitable acceptor site exists within the molecule.

Intramolecular Charge Transfer Characteristics upon Photoexcitation

Upon photoexcitation, many molecules featuring electron-donor and electron-acceptor groups undergo a significant redistribution of electron density known as Intramolecular Charge Transfer (ICT). nih.gov In 8-amino-1-pyrenol, the amino group acts as a potent electron donor, while the pyrenol ring system, particularly in the excited state, acts as the electron acceptor.

Photoexcitation promotes an electron from the highest occupied molecular orbital (HOMO), which typically has a large contribution from the donor group, to the lowest unoccupied molecular orbital (LUMO), which is often localized on the acceptor moiety. nih.govresearchgate.net This process leads to the formation of an ICT excited state with a much larger dipole moment than the ground state.

The key characteristics of this ICT process are:

Large Stokes Shift: The emission from the highly polar ICT state is significantly red-shifted compared to the absorption band, especially in polar solvents that stabilize the charge-separated state. nih.gov

Solvatochromism: The energy of the ICT emission is highly sensitive to the polarity of the solvent. A pronounced red shift is observed in the fluorescence spectrum as solvent polarity increases, which can be used to probe the local environment.

Dual Fluorescence (in some systems): In certain cases, emission can be observed from both a locally excited (LE) state and the relaxed ICT state, leading to two distinct fluorescence bands. The relative intensity of these bands often depends on solvent polarity and temperature.

For 8-amino-1-pyrenol, the ICT from the amino group to the pyrene ring upon excitation is a dominant process that occurs concurrently with the enhancement of the hydroxyl group's acidity, ultimately driving the efficient ESPT.

Spectroscopic Characterization Techniques in Advanced Studies

A suite of advanced spectroscopic techniques is employed to investigate the complex photophysical processes of 8-amino-1-pyrenol and related compounds.

TechniqueInformation Provided
Steady-State UV-Vis Absorption and Fluorescence Spectroscopy Provides fundamental information on the electronic transitions (¹Lₐ and ¹Lₑ states), Stokes shift, and solvatochromic effects, offering initial evidence for ESPT and ICT. nih.govstanford.edu
Time-Resolved Fluorescence Spectroscopy (e.g., TCSPC) Measures fluorescence lifetimes and decay kinetics on the nanosecond to picosecond timescale, allowing for the direct measurement of ESPT rates and the dynamics of excited-state relaxation.
Femtosecond Transient Absorption Spectroscopy A pump-probe technique that monitors the absorption of the excited-state species over time, providing detailed mechanistic insights into the ultrafast processes of ICT, solvation dynamics, and proton transfer with femtosecond resolution. nih.gov
Magnetic Circular Dichroism (MCD) Spectroscopy Helps to resolve and identify overlapping electronic transitions, such as the ¹Lₐ and ¹Lₑ states, which may not be distinguishable in conventional absorption spectra. nih.govstanford.edu
Polarization-Selective Fluorescence Spectroscopy Used to determine the relative orientation of the transition dipole moments of different electronic states, aiding in their assignment. nih.gov
Cyclic Voltammetry An electrochemical method used to determine the redox potentials of the molecule, providing information about the energy levels of the HOMO and LUMO, which is crucial for understanding ICT processes. nih.gov

These techniques, often used in combination with quantum chemical calculations, provide a comprehensive picture of the electronic structure and excited-state dynamics that define the unique photophysical behavior of 8-amino-1-pyrenol.

Comprehensive Absorption and Fluorescence Spectroscopy Analysis

No specific data on the absorption and fluorescence maxima, molar extinction coefficients, quantum yields, or solvatochromic shifts for 1-Pyrenol, 8-amino- could be located. Such an analysis would typically involve measuring the UV-Vis absorption and fluorescence emission spectra in a range of solvents with varying polarity and hydrogen-bonding capabilities to understand the nature of the electronic transitions and the influence of the solvent environment on the ground and excited states.

Time-Resolved Spectroscopic Methods for Excited-State Dynamics

There is no available information regarding the excited-state dynamics of 1-Pyrenol, 8-amino- from time-resolved spectroscopic studies. Techniques like time-correlated single-photon counting (TCSPC) or femtosecond transient absorption spectroscopy would be necessary to determine fluorescence lifetimes, identify transient species, and map the deactivation pathways of the excited state.

Stark Spectroscopy for Electric Dipole Moment Changes

No studies utilizing Stark spectroscopy to determine the change in the electric dipole moment of 1-Pyrenol, 8-amino- upon electronic excitation were found. This technique provides crucial information about the charge redistribution that occurs when the molecule absorbs a photon.

Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic State Identification

There are no published MCD spectra for 1-Pyrenol, 8-amino-. MCD spectroscopy is a powerful tool for identifying and assigning electronic transitions, particularly those that may be weak or overlapping in conventional absorption spectra.

Intermolecular Interactions and Aggregation Behavior

Hydrogen Bonding Effects on Ground and Excited-State Photophysics

Specific experimental or theoretical studies on the effects of hydrogen bonding on the photophysics of 1-Pyrenol, 8-amino- are not available. The presence of both a hydroxyl (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor) suggests that its photophysical properties would be highly sensitive to protic solvents, but specific data is lacking.

Pyrene Excimer and Exciplex Formation in Solution and Condensed Phases

No research detailing the formation of excimers or exciplexes by 1-Pyrenol, 8-amino- could be identified. The propensity of pyrene derivatives to form excited-state dimers (excimers) or complexes with other molecules (exciplexes) is a key aspect of their photophysics, but this has not been documented for this specific compound.

Computational Chemistry Approaches for 1 Pyrenol, 8 Amino Systems

Quantum Chemical Calculations of Electronic Structure and Excited States

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Pyrenol, 8-amino-. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution (electronic structure) and the energies of different electronic states, including the ground state and various excited states.

Methods such as ab initio quantum chemistry and machine learning are increasingly used to achieve highly accurate solutions for the electronic Schrödinger equation. For aromatic systems like pyrene (B120774) derivatives, understanding the arrangement and energies of π-orbitals is crucial. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is a key indicator of the molecule's electronic properties and reactivity.

Computational studies on related molecules, such as 1-hydroxypyrene (PyOH) complexed with aromatic amino acids, reveal that π-π stacking interactions significantly influence the electronic structure. Upon excitation, a transfer of charge often occurs between the pyrene moiety and the interacting molecule. For instance, in PyOH-Tryptophan systems, a significant charge transfer (around 59%) has been calculated between HOMO-1 and LUMO, indicating a substantial redistribution of electron density upon moving to the first excited singlet state (S1). Such calculations are vital for predicting the behavior of these molecules in photo-sensitive bio-organic materials.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to optimize the geometry of molecules like 1-Pyrenol, 8-amino- and to calculate their electronic ground-state properties. For studying excited states and electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is the standard extension.

TD-DFT is widely applied to predict the photophysical properties of fluorescent molecules. It can simulate absorption and emission spectra, which correspond to electronic transitions from the ground state to an excited state (e.g., S₀ → S₁) and from an excited state back to the ground state (e.g., S₁ → S₀), respectively. The choice of the functional and basis set is critical for obtaining accurate results. For example, hybrid functionals like B3LYP and PBE0, and range-separated functionals like CAM-B3LYP and ωB97XD, are commonly used for these types of calculations.

In studies of pyrene and 1-hydroxypyrene interacting with amino acids, DFT and TD-DFT calculations have been performed to determine complexation energies, HOMO-LUMO energy gaps, and excitation wavelengths. These calculations show how the presence of an amino group and a hydroxyl group on the pyrene core influences its electronic transitions. For example, analysis of the first excited singlet states in pyrene-amino acid complexes has indicated charge-transfer transitions occurring through π-π stacking.

Table 1: Representative TD-DFT Functionals Used in the Study of Pyrene Derivatives

FunctionalTypeCommon Application
B3LYPHybrid GGAGeometry optimization, Electronic transitions
PBE0Hybrid GGAPhotophysical behavior, Absorption/Emission spectra
CAM-B3LYPRange-separated HybridCharge-transfer excitations, Electronic transitions
ωB97XDRange-separated HybridGeometry optimization, Non-covalent interactions

This table is generated based on functionals mentioned in computational studies of related aromatic systems.

Simulation of Photophysical Processes and Solute-Solvent Interactions

The photophysical properties of a molecule are heavily influenced by its environment, particularly the solvent. Computational simulations are essential for dissecting the complex interplay between the solute (1-Pyrenol, 8-amino-) and surrounding solvent molecules.

Both implicit and explicit solvent models are used to simulate these effects. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. Explicit models involve including a number of individual solvent molecules in the calculation, which can capture specific interactions like hydrogen bonding but are more computationally demanding.

A hybrid implicit-explicit approach is often employed for higher accuracy. For hydroxypyrene derivatives, studies have shown that for aprotic solvents like acetone, implicit models are often sufficient. However, for solvents with strong hydrogen-bonding capabilities like DMSO and water, including explicit solvent molecules is crucial. For example, in water, simulations suggest that at least one water molecule interacts directly with the hydroxyl (-OH) group, while up to three water molecules may interact with the corresponding deprotonated anionic (-O⁻) group. These specific solute-solvent interactions can significantly alter the energies of electronic transitions and thus the absorption and fluorescence spectra.

Mechanistic Insights from Computational Modeling of Reactions and Interactions

Computational modeling provides deep mechanistic insights into how 1-Pyrenol, 8-amino- interacts with other molecules and participates in chemical reactions. By mapping potential energy surfaces, chemists can identify transition states and calculate reaction energy barriers, revealing the preferred pathways for a given process.

For a molecule like 1-Pyrenol, 8-amino-, non-covalent interactions are particularly important. DFT calculations have been used to study the formation of complexes between pyrene derivatives and amino acids, elucidating the nature of the binding. The stability of these complexes, governed by forces like π-π stacking and hydrogen bonding, can be quantified by calculating complexation energies. For instance, the stability of complexes between pyrene and aromatic amino acids was found to increase in the order of Tryptophan > Tyrosine > Phenylalanine > Histidine.

Furthermore, analysis of the molecular orbitals (HOMO and LUMO) in these complexes can reveal the mechanism of photoinduced charge transfer. In the Pyrene-Tryptophan system, calculations showed a near-complete charge transfer (70%) from the HOMO to the LUMO, identifying it as a promising model for designing bio-organic photosensitive materials. While not a chemical reaction in the sense of bond-breaking and formation, this charge transfer is a fundamental process with a clear mechanism that can be elucidated through computational modeling.

Research Applications of 1 Pyrenol, 8 Amino and Its Derivatives in Advanced Technologies

Fluorescent Probes and Sensors in Chemical Biology Research

Derivatives of 1-Pyrenol, 8-amino- are increasingly being explored for the development of fluorescent probes and sensors. These tools are instrumental in elucidating complex biological processes by enabling the detection and imaging of specific molecules and environmental parameters within living systems.

Design Principles for Ratiometric and Multi-wavelength Probes

Ratiometric fluorescent probes offer significant advantages over intensity-based probes by providing a built-in self-calibration mechanism, which minimizes interference from environmental factors and instrument sensitivity. rsc.orgresearchgate.net The design of such probes based on 1-Pyrenol, 8-amino- derivatives often involves the strategic modification of the amino and hydroxyl groups to modulate the electronic properties of the pyrene (B120774) core.

One common strategy is to introduce a recognition moiety that, upon binding to an analyte, alters the intramolecular charge transfer (ICT) characteristics of the fluorophore. This change in ICT can lead to a shift in the emission wavelength, allowing for a ratiometric readout. For instance, the protonation or deprotonation of the amino or hydroxyl group in response to pH changes can significantly alter the fluorescence emission spectrum. rsc.orgrsc.org

Multi-wavelength probes can be designed by incorporating two or more reactive moieties with different electronic properties onto the pyrenol scaffold. rsc.org These moieties can react with different analytes or respond to different stimuli, resulting in distinct and resolvable fluorescence emission signals. This approach allows for the simultaneous monitoring of multiple biological events. The photophysical properties of pyrenol derivatives are highly dependent on the substituents on the aromatic core, enabling the creation of probes that can display four or more distinct emission colors. rsc.org

Table 1: Design Strategies for Ratiometric Probes Based on Pyrenol Derivatives

Design PrincipleMechanismAdvantage
Analyte-induced ICT modulationBinding of the analyte alters the electron-donating or -withdrawing nature of substituents, causing a shift in the emission wavelength.High sensitivity and selectivity.
pH-dependent protonation/deprotonationChanges in pH affect the protonation state of the amino and hydroxyl groups, leading to distinct fluorescence profiles for the acidic and basic forms.Reversible and allows for dynamic pH monitoring in cellular organelles. rsc.orgrsc.org
Orthogonal enzymatic reactionsIntroduction of two different enzyme-cleavable groups that, upon reaction, produce spectrally distinct fluorescent products. rsc.orgEnables simultaneous monitoring of multiple enzyme activities.
FRET (Förster Resonance Energy Transfer)A donor fluorophore (e.g., pyrenol derivative) transfers energy to an acceptor fluorophore upon analyte binding, leading to a change in the ratio of donor to acceptor emission.Allows for sensitive detection of binding events and conformational changes.

Detection and Imaging of Biomolecules and Cellular Components

Fluorescent probes derived from 1-Pyrenol, 8-amino- have shown potential for the detection and imaging of various biomolecules and for visualizing specific cellular organelles. The ability to selectively label and track these components in living cells is crucial for understanding their function and dynamics.

Derivatives can be designed to target specific organelles, such as mitochondria or lysosomes, by incorporating targeting moieties like lipophilic cations or morpholine (B109124) groups. nih.govnih.govnih.gov For example, a probe can be designed to accumulate in the acidic environment of lysosomes, where its fluorescence properties change in response to the local pH, allowing for the mapping of lysosomal pH dynamics. rsc.org The inherent fluorescence of the pyrene core allows for clear visualization against the cellular autofluorescence background.

Furthermore, these probes can be functionalized to interact with specific biomolecules like lipids. Pyrene-labeled lipids have been successfully used to study membrane organization and intracellular lipid trafficking. rsc.org The strategic design of these probes allows for the selective imaging of either the outer or inner leaflet of the plasma membrane.

Probes for Specific Amino Acids and Metabolites

The development of fluorescent probes for the selective detection of specific amino acids and metabolites is a significant area of research, as abnormal levels of these biomolecules are often associated with various diseases. Derivatives of 1-Pyrenol, 8-amino- can be engineered to act as chemosensors for biologically important thiols like cysteine (Cys) and glutathione (B108866) (GSH).

For instance, a pyrene-based probe can be designed with a recognition site that selectively reacts with the thiol group of cysteine. This reaction can trigger a "turn-on" fluorescence response, where a significant enhancement in fluorescence intensity is observed upon binding. nih.gov Such probes have demonstrated high selectivity for cysteine over other amino acids and have been successfully used for imaging both exogenous and endogenous cysteine in living cells. nih.gov

The design of these probes often relies on mechanisms such as the Michael addition reaction or the cleavage of a specific linker by the target analyte. The choice of the recognition moiety and the linker is critical for achieving high selectivity and sensitivity.

Table 2: Examples of Pyrene-Based Probes for Amino Acid Detection

Target AnalyteProbe Design PrincipleDetection MechanismLimit of Detection (LOD)Reference
Cysteine (Cys)Pyrene-acrolein conjugateMichael addition of Cys to the α,β-unsaturated ketone, leading to fluorescence enhancement.0.27 µM nih.gov
Cysteine (Cys)Benzothiazole azo dye-Hg(II) complexDisplacement of the dye from the complex by Cys, causing a colorimetric and fluorescent change.1 x 10⁻⁷ M nih.gov
Thiol-containing amino acidsThiosemicarbazide and 8-hydroxyjulolidine-9-carboxaldehyde conjugateSequential detection of Hg²⁺ followed by displacement by thiols, resulting in fluorescence recovery.N/A rsc.org

Environmental Sensing Applications for Pollutants

The contamination of water and soil with heavy metal ions and organic pollutants poses a significant threat to the environment and human health. Fluorescent chemosensors based on 1-Pyrenol, 8-amino- derivatives offer a promising approach for the rapid, sensitive, and selective detection of these pollutants.

These sensors can be designed to detect heavy metal ions such as mercury (Hg²⁺). A common strategy involves incorporating a recognition unit that specifically binds to the metal ion, leading to a change in the fluorescence properties of the pyrene fluorophore, such as quenching or enhancement of the emission. nih.govmdpi.com For example, a peptidyl chemosensor incorporating two pyrene fluorophores has been shown to selectively detect Hg(II) with high binding affinity. nih.gov

Furthermore, pyrene-based fluorescent porous organic polymers have been developed for the detection of nitroaromatic compounds, which are common components of explosives and industrial waste. nih.govnih.gov The porous structure of these polymers can trap the nitroaromatic molecules, and the interaction between the electron-rich pyrene units and the electron-deficient nitroaromatics leads to fluorescence quenching. nih.govmdpi.com This allows for the sensitive detection of these pollutants in various environmental samples.

Advanced Materials Science and Optical Devices

The unique optical and electronic properties of 1-Pyrenol, 8-amino- make it an attractive building block for the creation of novel fluorescent organic materials. These materials have potential applications in various optical and electronic devices.

Development of Novel Fluorescent Organic Materials

By incorporating 1-Pyrenol, 8-amino- into polymer backbones, it is possible to synthesize fluorescent polymers with tailored properties. For example, pyrene-based polyimides have been synthesized and shown to possess excellent solubility and photoluminescence. researchgate.net These materials can be used as fluorescent probes for the detection of various analytes.

Another approach involves the synthesis of push-pull systems, where the electron-donating amino group and the electron-withdrawing nitro group are introduced into a helical aromatic scaffold. rsc.org These materials exhibit red-shifted absorption and emission spectra and large dipole moments, making them interesting for applications in nonlinear optics and chiroptical devices. The synthesis of such complex molecules demonstrates the versatility of amino- and hydroxyl-functionalized aromatic compounds in creating materials with unique photophysical properties.

The development of these novel materials opens up possibilities for their use in organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced optical devices. Further research into the synthesis and characterization of materials based on 1-Pyrenol, 8-amino- is expected to lead to new and improved technologies.

Applications in Organic Electronics and Optoelectronics

The inherent electronic and photophysical characteristics of the pyrene moiety make it a compelling candidate for designing novel organic light-emitting and semiconductor materials. uky.edu The high charge carrier mobility and strong blue-light emission of pyrene are particularly attractive for applications in organic electronics. researchgate.net The properties of pyrene can be fine-tuned by introducing specific electron-donating or -accepting groups, or by modifying the molecular architecture through substitution at different positions on the pyrene ring. researchgate.net

Derivatives of pyrene have been successfully employed as semiconducting materials in various electronic devices. For instance, 1,3,6,8-tetrasubstituted pyrenes have been synthesized and demonstrated to be soluble in common organic solvents, enabling their use in solution-processed devices like organic light-emitting diodes (OLEDs). nih.govfigshare.com One such derivative, 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene, has been utilized as the active emitting layer in OLEDs, producing deep blue emission with high efficiency and brightness. nih.gov The ease of preparation and purification of mono- and tetrasubstituted pyrenes allows for the straightforward incorporation of the pyrene core into diverse molecular architectures tailored for organic electronics. uky.edu The high charge-carrying capacity of pyrene has also led to its use in p-type organic field-effect transistors (OFETs) and ambipolar OFETs. uky.edu

While direct applications of 1-Pyrenol, 8-amino- in organic electronics are still an emerging area of research, its structure, featuring both an electron-donating amino group and a hydroxyl group on the pyrene core, suggests significant potential for creating novel materials with tailored electronic properties for advanced optoelectronic applications.

Design of Multi-Stimuli-Responsive Polymeric Systems

The integration of photo-responsive moieties into polymer structures has paved the way for the development of "smart" materials that can react to external stimuli such as light, pH, and temperature. researchgate.net 1-Pyrenol derivatives have been instrumental in the design of such multi-stimuli-responsive polymeric systems. researchgate.netrsc.org

One notable example involves the creation of copolymers based on a 1-pyrenol-containing monomer, N-(3-((6/8-hydroxypyrene)-1-sulfonamido)propyl)methacrylamide (HPSAPMA), and oligo(ethylene glycol) (OEGMA) comonomers. rsc.org These copolymers exhibit responsiveness to light, pH, and temperature. The 1-pyrenol unit facilitates excited-state proton transfer (ESPT) upon irradiation, allowing for the manipulation of the material's protonation state with visible light. rsc.org The inclusion of OEGMA introduces temperature sensitivity, making the entire system responsive to three different stimuli. rsc.org

The ability of these polymeric photoacids to respond to multiple external stimuli makes them a promising platform for designing environmentally responsive materials with potential applications in areas like controlled drug delivery and sensing. researchgate.netmdpi.comnih.gov The combination of different stimuli in a single polymer system allows for finer control over the material's properties and functions. mdpi.com For instance, dual-responsive nanoparticles have been developed from poly(β-amino esters) that are sensitive to both UV light and pH, enabling on-demand burst release of encapsulated molecules. nih.gov

Monomer/Polymer Stimuli Response Potential Application
P[(OEGaMA)x-co-HPSAPMAy]Light, pH, TemperatureEnvironmentally responsive materials
Poly(β-amino esters) (PBAEs)UV light, pHOn-demand drug release

Chirality in Luminescent Materials and Supramolecular Assemblies

Chirality plays a crucial role in the development of advanced functional materials, particularly in the realm of luminescent materials and supramolecular chemistry. light-am.com Chiral molecules can exhibit unique photophysical properties like circularly polarized luminescence (CPL), which is essential for applications in 3D displays, optical data storage, and spintronics. light-am.com

Derivatives of pyrene, when functionalized with chiral entities such as amino acids, have been shown to form supramolecular assemblies with distinct chiroptical properties. researchgate.net For instance, the chiral competitive effect between carbohydrates and amino acids has been investigated using amino acid-modified pyrene derivatives and γ-cyclodextrin (γ-CD). researchgate.net The resulting supramolecular complexes exhibited CPL signals that were dependent on the chirality of the amino acid, demonstrating that the amino acid could act as the dominant chiral source. researchgate.net

The self-assembly of chiral luminescent molecules is an effective method to amplify the luminescence dissymmetry factor (|glum|). light-am.com Chiral 1,8-naphthalimide-based pyrene derivatives, using D- or L-Alanine as the chiral source, have been synthesized and shown to exhibit CPL only in their aggregated state. researchgate.net The co-assembly of achiral luminescent molecules with chiral molecules also provides a convenient way to induce chiroptical properties through non-covalent interactions. light-am.com For example, helical structures with responsive CPL have been fabricated through the chiral co-assembly of a cholesterol-modified polyoxometalate and an achiral pyrenyl derivative. rsc.org

The formation of supramolecular hydrogels from π-conjugated building blocks, including pyrene and naphthalenediimide derivatives capped with amino acids, highlights another application of these systems. nih.govrsc.orgresearchgate.net The self-assembly process is driven by charge-transfer interactions and hydrogen bonding, leading to the formation of nanofibrous hydrogels. nih.govrsc.org The chirality of the amino acids can significantly influence the self-assembly process and the properties of the resulting materials. nih.govresearchgate.net

System Chiral Source Observed Property
Amino acid-modified pyrene + γ-cyclodextrinAmino acid, γ-cyclodextrinCircularly Polarized Luminescence (CPL)
1,8-naphthalimide-based pyreneD- or L-AlanineCPL in aggregated state
Cholesterol-modified polyoxometalate + achiral pyrenyl derivativeCholesterolResponsive CPL
Naphthalenediimide-pyrene + amino acidsAmino acidsSupramolecular hydrogel formation

Information Processing and Molecular Logic Operations

The concept of molecular logic gates, where molecules perform logical operations based on chemical or physical inputs, has opened up new avenues for computation at the molecular level. researchgate.netmdpi.comwikipedia.org These molecular devices operate based on binary logic and can be designed to perform fundamental logic operations such as AND, OR, and NOT, as well as more complex functions. mdpi.comwikipedia.org

Fluorescence modulation is a common mechanism for the output signal in molecular logic gates. researchgate.net The integration of a fluorophore with specific receptor sites allows the molecule to respond to different inputs, such as the presence of ions or changes in pH, resulting in a change in its fluorescence. researchgate.netmdpi.com

While the direct application of 1-Pyrenol, 8-amino- in molecular logic gates is an area of ongoing research, the presence of both an amino and a hydroxyl group on the pyrene core provides two potential binding sites for different chemical inputs. This dual functionality is a key feature in the design of multi-input logic gates. For example, a two-input AND logic gate has been developed that incorporates a tertiary amine proton receptor and a tetrathiafulvalene (B1198394) redox donor attached to an anthracene (B1667546) fluorophore, allowing it to process information about both acid concentration and the oxidizing ability of the solution. wikipedia.org Similarly, fluorescent probes have been designed to function as various logic gates, including full subtractors and keypad lock systems, by utilizing the fluorescence quenching and recovery in the presence of different ions. nih.gov

The development of molecular logic gates based on 1-Pyrenol, 8-amino- and its derivatives could lead to sophisticated molecular systems capable of complex information processing, with potential applications in diagnostics, sensing, and molecular computing.

Environmental and Biological Fate Research of Pyrenol Derivatives

Metabolic Transformations of Pyrene (B120774) and Substituted Pyrenols in Biological Systems

The metabolic fate of pyrene and its derivatives, such as aminopyrenols, is a complex process involving multiple enzymatic pathways in biological systems. The biotransformation of these compounds is crucial for their detoxification and excretion, but can also lead to the formation of reactive intermediates. The primary routes of metabolism for pyrene, a parent polycyclic aromatic hydrocarbon (PAH), involve oxidation and nitro-reduction, often followed by conjugation.

In mammals, the initial metabolism of pyrene is predominantly handled by cytochrome P450 (CYP) enzymes, which hydroxylate the pyrene ring to form metabolites like 1-hydroxypyrene (1-OHP). nih.govoup.com This metabolite is then typically conjugated with glucuronic acid or sulfate to increase its water solubility and facilitate excretion in urine. oup.comtandfonline.comoup.com

A related pathway of significant environmental and biological relevance is the metabolism of 1-nitropyrene (B107360) (1-NP), a prevalent nitro-PAH found in diesel exhaust. nih.govresearchgate.net The metabolism of 1-NP can proceed through two main pathways: ring oxidation and nitroreduction. researchgate.net

Ring Oxidation: Similar to pyrene, 1-NP can be oxidized by CYP enzymes to form various hydroxylated metabolites, such as 3-hydroxy-1-nitropyrene, 6-hydroxy-1-nitropyrene, and 8-hydroxy-1-nitropyrene. nih.govnih.gov

Nitroreduction: This pathway involves the reduction of the nitro group to an amino group, leading to the formation of 1-aminopyrene (B158619) (1-AP). researchgate.netnih.gov This reduction can be carried out by various enzymes, including cytosolic and microsomal reductases, as well as by the intestinal microflora. nih.govnih.gov Further metabolism can occur, for instance, through N-acetylation to form N-acetyl-1-aminopyrene (NAAP) or subsequent ring oxidation of 1-AP to form aminophenols, such as 1-Pyrenol, 8-amino-. nih.govmdpi.com

In bacterial systems, such as Mycobacterium species, the degradation of pyrene follows a different pathway. It is often initiated by a dioxygenase enzyme that oxidizes pyrene to cis-4,5-pyrene-dihydrodiol. usu.edunih.gov This is then further metabolized through a series of steps involving dihydrodiol dehydrogenase and ring cleavage to yield phenanthrene-4,5-dicarboxylic acid. usu.edunih.gov

The table below summarizes the key metabolic pathways and the resulting metabolites from pyrene and 1-nitropyrene.

Parent CompoundMetabolic PathwayKey Enzymes/SystemsPrimary Metabolites
PyreneOxidationCytochrome P450 (CYP1A1)1-Hydroxypyrene (1-OHP)
1-Nitropyrene (1-NP)Ring OxidationCytochrome P450Hydroxy-1-nitropyrenes (e.g., 3-OHNP, 6-OHNP, 8-OHNP)
NitroreductionNitroreductases, Gut Microbiota1-Aminopyrene (1-AP), N-acetyl-1-aminopyrene (NAAP), Hydroxyl-N-acetyl-1-aminopyrenes
Pyrene (in Bacteria)DioxygenationAromatic-ring-hydroxylating dioxygenasecis-4,5-pyrene-dihydrodiol, Pyrene-4,5-dione

Interaction with Biological Macromolecules, including DNA and Proteins

Metabolites of pyrene and its derivatives can covalently bind to biological macromolecules like DNA and proteins, a process that is often linked to their toxic and carcinogenic effects. nih.govaoemj.org The formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical, is a critical step in the initiation of carcinogenesis. wikipedia.org

The metabolic activation of 1-nitropyrene (1-NP) is a key process leading to DNA damage. The nitroreduction pathway can produce reactive intermediates, such as N-hydroxyl-1-aminopyrene, which can bind to DNA. researchgate.net This unstable intermediate reacts primarily with the C-8 position of guanine to form the major DNA adduct, N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP). researchgate.netnih.gov This specific adduct has been detected in various tissues of animals treated with 1-NP. nih.gov

In addition to the nitroreduction pathway, ring oxidation of 1-NP can also lead to reactive metabolites. For example, 1-nitropyrene 4,5-oxide, an oxidative metabolite, can react with DNA to form several adducts. nih.gov The combination of both pathways can result in a complex mixture of DNA adducts. nih.gov

Pyrene derivatives also interact non-covalently with macromolecules. Studies have shown that pyrene and its derivatives can bind to proteins such as human serum albumin (HSA) and bovine serum albumin (BSA), which are major carrier proteins in the blood. acs.orgelsevierpure.comnih.gov These interactions are often driven by hydrophobic forces and can influence the distribution, metabolism, and toxicity of the compounds. acs.orgelsevierpure.com Spectroscopic studies have indicated that the binding of certain pyrene derivatives to serum albumin is a spontaneous process. nih.gov The binding constants (Kb) for two pyrene derivatives with BSA were determined to be 7.39 x 105 M-1 and 7.81 x 105 M-1. acs.org

Furthermore, pyrene-based molecules have been investigated for their ability to interact with nucleic acids through non-covalent means, such as intercalation (stacking between base pairs) and groove binding. nih.govnih.gov The mode of binding can influence the structure and function of DNA. nih.gov For instance, the binding of 1-hydroxypyrene to specific DNA sequences has been shown to affect the helical structure of the DNA. nih.gov

The table below provides a summary of the interactions between pyrene derivatives and biological macromolecules.

Pyrene DerivativeMacromoleculeType of InteractionKey Adducts / Binding SitesSignificance
1-Nitropyrene (metabolites)DNACovalentN-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP)Genotoxicity, potential carcinogenicity
PyreneHuman Serum Albumin (HSA)Non-covalent (Hydrophobic)Subdomain IBTransport and distribution in the body
Pyrene Schiff base derivativesBovine Serum Albumin (BSA)Non-covalent (Hydrophobic)Subdomains IIA and IIIATransport and bioavailability
1-HydroxypyreneDNA (p53, C-myc)Non-covalent (Groove binding, Intercalation)-Alteration of DNA conformation

Role as Model Compounds in Environmental Chemical Studies

Pyrene and its derivatives are frequently used as model compounds in environmental studies to understand the fate, transport, and effects of polycyclic aromatic hydrocarbons (PAHs). researchgate.netnih.gov PAHs are a large group of organic pollutants formed from the incomplete combustion of organic materials, and they are widespread in the environment. nih.govnih.gov Due to the complexity of PAH mixtures, researchers often use representative compounds to simplify their investigations.

Pyrene is chosen as a surrogate marker for total PAH exposure because it is almost always present in PAH mixtures and is often found in significant amounts. nih.govoup.com Similarly, benzo[a]pyrene (B[a]P) is often used as a lead compound for assessing the carcinogenic risk of a PAH mixture due to its high carcinogenic potential. researchgate.netnih.govresearchgate.net

The study of pyrene and its derivatives helps in several areas of environmental research:

Source Apportionment: By analyzing the profile of different PAHs, including pyrene, in environmental samples (air, water, soil), scientists can identify the sources of pollution, such as traffic emissions, industrial processes, or biomass burning.

Environmental Fate and Transport: Pyrene's physicochemical properties are used to model how PAHs move through the environment—how they partition between air, water, and soil, and how they bioaccumulate in organisms.

Toxicity Assessment: Understanding the metabolism and toxicity of pyrene and its derivatives provides insights into the potential health risks associated with exposure to complex PAH mixtures. nih.gov

Bioremediation Studies: Pyrene is often used as a model substrate to study the ability of microorganisms to degrade PAHs, which is a key process in the natural attenuation and engineered bioremediation of contaminated sites. usu.edunih.gov

In the context of nitro-PAHs, 1-nitropyrene serves as a critical model compound. It is a major component of diesel exhaust particles and is often used as a specific marker for diesel emissions. researchgate.netresearchgate.net Studying the atmospheric reactions, transport, and biological effects of 1-nitropyrene helps to assess the environmental impact of diesel fuel combustion. nih.gov

Biomarker Research for Environmental Contaminant Exposure Assessment

Biomarkers are measurable indicators of exposure to environmental contaminants, and they play a vital role in human health risk assessment. For PAHs, urinary 1-hydroxypyrene (1-OHP) is the most widely used and validated biomarker of exposure. nih.govtandfonline.comoup.com Since pyrene is a common component of PAH mixtures, the level of 1-OHP in urine reflects recent (short-term) exposure to total PAHs from various sources, including occupational settings, environmental pollution, diet, and smoking. nih.govoup.compjmhsonline.com

The key advantages of using 1-OHP as a biomarker are:

Ubiquity of Parent Compound: Pyrene is consistently present in PAH mixtures. oup.comoup.com

Major Metabolite: 1-OHP is a primary metabolite of pyrene. tandfonline.compjmhsonline.com

Ease of Measurement: It can be reliably measured in readily available urine samples. nih.gov

Similarly, metabolites of 1-nitropyrene (1-NP) are used as specific biomarkers for exposure to diesel exhaust. researchgate.netresearchgate.net Urinary 1-aminopyrene (1-AP) has been investigated and proposed as a useful biomarker for assessing exposure to 1-NP. nih.govresearchgate.net Studies have shown a positive correlation between urinary 1-AP concentrations and exposure to atmospheric 1-NP. nih.govresearchgate.net Other 1-NP metabolites, such as hydroxy-1-nitropyrenes (e.g., 6-OHNP) and N-acetyl-1-aminopyrene (NAAP), are also measured in urine to assess exposure to diesel emissions. mdpi.comresearchgate.net

The use of these biomarkers allows for the non-invasive assessment of an individual's internal dose of contaminants, which is often more relevant for health risk assessment than simply measuring external environmental concentrations. researchgate.net

The following table presents established and researched biomarkers for PAH and diesel exhaust exposure.

Exposure SourceParent CompoundUrinary BiomarkerSignificance
General Polycyclic Aromatic Hydrocarbons (PAHs)Pyrene1-Hydroxypyrene (1-OHP)Validated biomarker for short-term total PAH exposure. nih.govtandfonline.com
Diesel Exhaust1-Nitropyrene (1-NP)1-Aminopyrene (1-AP)Specific biomarker for exposure to diesel emissions. nih.govnih.gov
Diesel Exhaust1-Nitropyrene (1-NP)Hydroxy-1-nitropyrenes (e.g., 6-OHNP, 8-OHNP)Biomarkers reflecting personal diesel exhaust exposure. researchgate.netresearchgate.net
Diesel Exhaust1-Nitropyrene (1-NP)N-acetyl-1-aminopyrene (NAAP)Metabolite used to assess exposure to 1-NP. mdpi.com

Future Directions and Emerging Research Frontiers for 1 Pyrenol, 8 Amino

Advancements in Synthetic Methodologies for Complex Architectures

The future of 1-Pyrenol, 8-amino- and its derivatives is intrinsically linked to the development of more advanced and efficient synthetic strategies. Current research is moving beyond simple substitutions to the construction of highly complex, multi-component molecular systems where the pyrene (B120774) core acts as a functional hub.

A key area of development is the synthesis of monomolecular probes capable of monitoring multiple activities simultaneously. For instance, synthetic pathways have been developed starting from 1-pyrenol to create dual-enzyme sensors. rsc.org These strategies involve a multi-step process including selective bromination, introduction of sulfonamide groups, and palladium-catalyzed carbonylation to install different reactive moieties onto the pyrene scaffold. rsc.org This allows for the creation of probes that can report on orthogonal enzymatic transformations through distinct fluorescent signals. rsc.org

Another significant frontier is the incorporation of pyrenol units into mechanically interlocked molecular architectures, such as rotaxanes. In these systems, a 1-pyrenol derivative can act as the "wheel" component, which is threaded onto a macrocyclic "axle." nih.gov The synthesis of these complex structures demonstrates the robustness of the pyrenol unit and opens pathways to materials with unique properties, such as switchable circularly polarized luminescence. nih.gov These advanced syntheses enable precise control over the spatial arrangement of pyrene units, which is crucial for tuning their photophysical outputs. nih.gov

Future synthetic efforts will likely focus on creating libraries of asymmetrically functionalized pyrenes to fine-tune their electronic properties for applications in organic semiconductors. researchgate.net The development of novel cross-coupling reactions and C-H activation strategies tailored for the pyrene backbone will be essential to access previously unattainable substitution patterns and build increasingly complex, functional molecules.

Table 1: Emerging Synthetic Strategies for Pyrene-Based Architectures

Synthetic Strategy Target Architecture Key Features & Advantages Research Focus
Multi-step Functionalization Multi-analyte Probes Introduction of orthogonal reactive sites; enables ratiometric and multiplexed detection. rsc.org Dual-enzyme sensors, molecular logic gates. rsc.org
Supramolecular Assembly Mechanically Interlocked Molecules (e.g., Rotaxanes) Precise spatial control of pyrene units; enables switchable photophysics. nih.gov Circularly polarized luminescence, molecular machines. nih.gov
Asymmetric Functionalization Organic Semiconductors Fine-tuning of electronic and photophysical properties; overcoming aggregation-caused quenching. researchgate.net High-efficiency OLEDs, advanced materials. researchgate.net
Reductive Condensation Fused Heterocyclic Systems (e.g., Pyrenopyrroles) Creation of stable, charged π-conjugated systems with high charge delocalization. researchgate.net Novel electronic materials, stable anions. researchgate.net

Integration with Nanotechnology and Advanced Materials Fabrication

The exceptional fluorescence of 1-Pyrenol, 8-amino- makes it a prime candidate for integration into advanced materials and nanotechnological platforms. An emerging trend is the development of "smart" polymers that incorporate pyrenol derivatives to respond to multiple external stimuli. Researchers have synthesized copolymers containing a 1-pyrenol-based monomer that exhibit responsiveness to light, pH, and temperature. researchgate.net These materials can undergo reversible phase transitions, making them promising for applications in drug delivery, sensing, and environmentally responsive coatings. researchgate.net

The fabrication of advanced optical materials is another key research direction. By incorporating 1-pyrenol into complex molecular architectures like rotaxanes, it is possible to create materials that exhibit strong circularly polarized luminescence (CPL). nih.gov The mechanical bond of the rotaxane can lock pyrene units into a specific chiral arrangement, boosting the CPL performance, which is highly sought after for 3D displays, optical data storage, and spintronics. nih.gov

Furthermore, pyrenol derivatives are being explored as water-soluble photo-initiators for two-photon polymerization. uni-jena.de This technique allows for the precise, three-dimensional fabrication of microstructures, such as hydrogels and scaffolds for tissue engineering. The high two-photon absorption cross-section of certain pyrene derivatives makes them highly efficient for this advanced manufacturing process. researchgate.net The integration of 1-Pyrenol, 8-amino- into nanoparticles, hydrogels, and other nanomaterials is expected to produce next-generation systems for bioimaging, diagnostics, and light-driven catalysis. uni-jena.dedokumen.pub

High-Throughput Screening and Multiplexed Sensing Platforms

The strong and environmentally sensitive fluorescence of 1-Pyrenol, 8-amino- derivatives makes them ideal for the development of high-throughput screening (HTS) and multiplexed sensing platforms. The ability to create probes that change their fluorescence color or intensity in response to a specific biological event is the foundation of modern HTS assays used in drug discovery and diagnostics. researchgate.netnih.gov

A significant advancement is the design of single-molecule probes capable of detecting multiple analytes or enzymatic activities simultaneously. rsc.org By attaching different enzyme-cleavable groups to the pyrene scaffold, researchers have created probes that exhibit four distinct and easily distinguishable fluorescence colors corresponding to different metabolic states. rsc.org This allows for the monitoring of two orthogonal transformations in a single experiment, representing a molecular "AND" or "INHIBIT" logic gate. rsc.org Such multi-wavelength sensors drastically increase the information content obtainable from a single measurement.

Ratiometric sensing, where the ratio of fluorescence intensity at two different wavelengths is measured, is another powerful approach. This technique provides built-in self-calibration, making the measurement more robust and insensitive to factors like probe concentration or excitation light fluctuations. researchgate.net Probes based on pyrenol derivatives have been designed for ratiometric pH sensing, a critical parameter in bioprocessing and cell culture monitoring. researchgate.net The future will likely see the development of 1-Pyrenol, 8-amino- based probes for HTS campaigns targeting important enzyme classes or for multiplexed diagnostic panels that can detect several disease biomarkers from a single sample. plos.orgacs.org

Table 2: Characteristics of Pyrene-Based Sensing Platforms

Platform Type Principle Key Advantage Potential Application
Multiplexed Enzyme Probe Orthogonal reactive groups on a single pyrene scaffold result in distinct fluorescent outputs upon enzymatic cleavage. rsc.org Monitors multiple activities simultaneously; functions as a molecular logic gate. rsc.org High-content screening, complex biological pathway analysis. rsc.org
Ratiometric pH Sensor The ratio of emission from two different excitation wavelengths changes with pH. researchgate.net Insensitive to probe concentration and photobleaching; provides robust, continuous monitoring. researchgate.net Real-time monitoring of cell cultures and bioprocesses. researchgate.net
Fluoroimmunoassay Uses the fluorescent signal of a pyrene derivative as a reporter in an antibody-based detection system. nih.gov High sensitivity and specificity for target analytes. nih.gov Clinical diagnostics, environmental monitoring. nih.gov
Chemosensor Array An array of different pyrene-based sensors provides a unique colorimetric "fingerprint" for various analytes. acs.org Can distinguish between closely related analytes without needing a specific receptor for each one. Quality control, detection of volatile organic compounds.

Synergistic Theoretical Predictions and Experimental Validation in Photophysics

A deep understanding of the photophysical behavior of 1-Pyrenol, 8-amino- is crucial for designing effective probes and materials. The synergy between theoretical modeling and experimental validation is a powerful paradigm for accelerating this understanding. Quantum-mechanical calculations, particularly time-dependent density functional theory (TD-DFT), are increasingly used to predict the photophysical properties of pyrene derivatives before they are synthesized. researchgate.netacs.org

These theoretical studies provide fundamental insights into how the position and electronic nature of substituents influence the molecule's absorption and emission spectra. For example, studies have shown that substitution at the 2- and 7-positions of the pyrene core has a strong influence on the lowest energy (S1) electronic transition while leaving the higher energy (S2) transition relatively "pyrene-like." acs.org In contrast, substitution at the 1-position, as in 1-pyrenol, affects both transitions. acs.org This knowledge is critical for tuning the emission color and other optical properties of new derivatives.

Experimental validation using techniques like fluorescence and absorption spectroscopy, as well as fluorescence lifetime measurements, confirms these theoretical predictions. researchgate.netacs.org This iterative cycle of theory and experiment is also being used to unravel complex photophysical processes such as aggregation-induced emission (AIE), where molecules that are non-emissive in solution become highly fluorescent upon aggregation, and excited-state proton transfer (ESPT), a key process for many photoacids like pyrenol. researchgate.netacs.org This combined approach allows researchers to establish clear structure-property relationships, enabling the rational design of new pyrene-based molecules with tailored photophysical characteristics for specific applications. researchgate.net

Exploration of Novel Biological Applications Beyond Current Scope

While derivatives of 1-pyrenol and 1-aminopyrene (B158619) have been used as biomarkers for exposure to polycyclic aromatic hydrocarbons, emerging research is aimed at exploring more sophisticated biological applications. mdpi.comscielo.org.co The unique properties of the 1-Pyrenol, 8-amino- scaffold make it a promising candidate for roles far beyond passive biomarkers.

One major area of exploration is the development of targeted fluorescent probes for cellular imaging. The ability to function as a dual-enzyme probe demonstrates its potential for monitoring specific metabolic pathways in living cells. rsc.org This could be extended to designing probes that report on the activity of key enzyme families implicated in diseases like cancer or neurodegeneration, such as kinases, phosphatases, or proteases.

The compound's scaffold could also be adapted for use as a probe for epigenetic modifications. High-throughput screens are often used to identify small molecule inhibitors of enzymes like histone demethylases. plos.org A fluorescent probe based on 1-Pyrenol, 8-amino- could potentially be designed to bind to specific chromatin states or report on the activity of chromatin-modifying enzymes, providing a powerful tool for epigenetics research.

Other potential applications include its use in super-resolution microscopy, where its photostability and brightness would be highly advantageous, or as a component in theranostic agents, which combine diagnostic imaging with therapeutic action. For example, its photosensitizing capabilities could be harnessed for photodynamic therapy, where the molecule generates reactive oxygen species upon light activation to kill cancer cells. These future directions aim to leverage the compound's rich photophysics for active roles in interrogating and manipulating biological systems.

Q & A

Q. What are the key physicochemical properties of 8-amino-1-pyrenol that influence its experimental applications?

Q. How is 8-amino-1-pyrenol synthesized, and what purity controls are critical?

  • Answer: Synthesis typically involves nitration of pyrene followed by selective reduction to introduce the amino group at the 8-position. A key step is the regioselective hydroxylation at the 1-position, often achieved via fungal cytochrome P450 enzymes (e.g., CYP5136A3), which oxidize pyrene derivatives with high specificity. Purity is ensured through repeated recrystallization in ethanol/water mixtures and validated via reversed-phase HPLC (≥99% purity). Contaminants like 2-pyrenol isomers require monitoring using fluorescence detection (λₑₓ = 340 nm, λₑₘ = 376 nm) .

Q. What methodologies are used to quantify 8-amino-1-pyrenol in biological samples?

  • Answer: Urinary 8-amino-1-pyrenol is quantified via enzymatic deconjugation (β-glucuronidase hydrolysis), followed by SPE cleanup and HPLC-FLD analysis. Calibration curves (0.1–50 µmol/L) are validated using isotopically labeled internal standards (e.g., deuterated 1-pyrenol). Limits of detection (LOD) as low as 0.05 µmol/mol creatinine are achievable, critical for low-exposure cohorts. Cross-reactivity with 1-hydroxypyrene must be minimized using gradient elution protocols .

Advanced Research Questions

Q. How can discrepancies between urinary 8-amino-1-pyrenol levels and airborne PAH exposure data be resolved?

  • Answer: Discrepancies often arise from dermal absorption pathways, which are not captured by airborne measurements. For example, in wood impregnation workers, urinary 1-pyrenol exceeded inhaled pyrene uptake by 50-fold, highlighting dermal uptake dominance . Researchers should integrate dermal exposure models (e.g., patch sampling) and multivariate regression to adjust for confounding variables like PPE usage and metabolic variability (CYP1A1 polymorphisms) .

Q. What statistical models best correlate 8-amino-1-pyrenol exposure with epigenetic alterations?

Q. How does the syn/anti conformational equilibrium of 8-amino-1-pyrenol affect DNA adduct formation?

  • Answer: The anti conformation (glycosidic bond angle >180°) facilitates intercalation into DNA, increasing adduct formation with benzo[a]pyrene diol epoxide (BPDE). NMR studies (H-2 chemical shifts >8.5 ppm) confirm anti dominance in aqueous solutions. Syn conformers, while less prevalent, may form cross-links with guanine residues, requiring molecular dynamics simulations to assess adduct stability .

Methodological Notes

  • Contradiction Analysis: Conflicting biomarker data (e.g., urinary vs. airborne levels) necessitate pathway-specific exposure assessment, combining physiologically based pharmacokinetic (PBPK) modeling and metabolomics .
  • Advanced Techniques: Use X-ray crystallography or cryo-EM to resolve structural interactions with DNA repair enzymes (e.g., OGG1), which may explain variability in adduct repair efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.